2-Fluoro-2-phenylcyclopropan-1-amine CAS number 914221-39-9
2-Fluoro-2-phenylcyclopropan-1-amine CAS number 914221-39-9
An In-depth Technical Guide to 2-Fluoro-2-phenylcyclopropan-1-amine (CAS: 914221-39-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[1][2] When combined with conformationally constrained scaffolds like the cyclopropane ring, the potential for therapeutic innovation is magnified.[3][4] This guide focuses on 2-Fluoro-2-phenylcyclopropan-1-amine (CAS No. 914221-39-9), a prototypical example of this synergy. As a fluorinated analog of the classic monoamine oxidase inhibitor tranylcypromine, this molecule serves as a versatile building block and a pharmacologically active agent, offering a rich platform for exploring structure-activity relationships and developing novel therapeutics.
Core Molecular Profile and Physicochemical Properties
2-Fluoro-2-phenylcyclopropan-1-amine is a synthetic organic compound that merges the rigid cyclopropane backbone with a phenyl ring and a primary amine, distinguished by the presence of a fluorine atom geminal to the phenyl group. This single atomic substitution dramatically alters its electronic properties and biological target profile compared to its non-fluorinated parent, tranylcypromine.
| Property | Value | Source |
| CAS Number | 914221-39-9 | [5] |
| Molecular Formula | C₉H₁₀FN | [5] |
| Molecular Weight | 151.18 g/mol | [5] |
| SMILES | NC1C(C2=CC=CC=C2)(F)C1 | [5] |
| Purity | Typically ≥97% (Varies by supplier) | [6] |
| Storage | Store at room temperature, keep dry and cool. | [6] |
Stereoisomerism: The Key to Biological Selectivity
The structure of 2-fluoro-2-phenylcyclopropan-1-amine possesses two stereocenters, leading to the existence of four stereoisomers. The relationship between the amine and phenyl groups can be cis or trans, and each of these diastereomers exists as a pair of enantiomers.
Caption: Stereoisomers of 2-Fluoro-2-phenylcyclopropan-1-amine.
This stereochemical diversity is not merely a structural curiosity; it is fundamental to the molecule's biological activity. Different stereoisomers exhibit markedly different potencies and selectivities for biological targets such as monoamine oxidases and sigma receptors.[7][8] For instance, the trans-isomers are generally more potent inhibitors of MAO-A than their cis counterparts.[7]
Synthetic Strategies and Methodologies
The synthesis of fluorinated cyclopropanes is a field of active research.[3] A robust and common pathway to 2-fluoro-2-phenylcyclopropan-1-amine and its derivatives involves a multi-step sequence starting from a substituted benzaldehyde. This approach allows for modular variation of the aromatic ring.
General Synthetic Workflow
A representative synthesis involves the construction of a vinyl fluoride intermediate followed by a metal-catalyzed cyclopropanation.[9]
Caption: General synthetic workflow for 2-fluoro-2-phenylcyclopropan-1-amine.
Detailed Experimental Protocol (Representative)
The following protocol is a synthesized representation based on methodologies described for similar structures.[9][10]
Step 1: Synthesis of the Aromatic Vinyl Fluoride (from Benzaldehyde)
-
Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF, add a strong base (e.g., n-BuLi) at 0 °C. Stir for 1 hour, then add benzaldehyde dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with diethyl ether. The organic layers are dried and concentrated to yield the styrene derivative.
-
Bromofluorination: Dissolve the styrene derivative in DCM. Add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). Stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Elimination: Add a base (e.g., DBU) to the reaction mixture to induce the elimination of HBr, yielding the vinyl fluoride. Purify by column chromatography.
Step 2: Cyclopropanation
-
Dissolve the purified aromatic vinyl fluoride in a suitable solvent like dichloromethane.
-
Add a copper catalyst, such as copper(II) acetylacetonate (Cu(acac)₂).
-
Slowly add ethyl diazoacetate (EDA) via syringe pump at a controlled temperature (e.g., 40 °C). Caution: Diazo compounds are potentially explosive and should be handled with care.
-
After the addition is complete, stir the reaction until completion. The resulting product is a mixture of cis and trans diastereomers of the ethyl 2-fluoro-2-phenylcyclopropanecarboxylate.
Step 3: Conversion to the Primary Amine
-
Hydrolysis: Hydrolyze the ester mixture using aqueous NaOH or LiOH in a THF/methanol solvent system to obtain the corresponding carboxylic acids.
-
Amine Formation (via Curtius Rearrangement):
-
Activate the carboxylic acid by converting it to an acid chloride (using oxalyl chloride or SOCl₂) or an acyl azide.
-
For the Curtius rearrangement, the acyl azide is heated in an inert solvent (e.g., toluene), where it rearranges to an isocyanate with loss of N₂ gas.
-
Hydrolyze the isocyanate with aqueous acid to yield the final primary amine, 2-fluoro-2-phenylcyclopropan-1-amine, typically as a salt.
-
-
Purification and Separation: The final product is a mixture of diastereomers, which can be separated by column chromatography or fractional crystallization. Enantiomeric resolution often requires chiral HPLC.
Spectroscopic Characterization
Unambiguous identification of 2-fluoro-2-phenylcyclopropan-1-amine and its isomers requires a combination of spectroscopic techniques. The fluorine atom provides a unique handle, particularly in NMR spectroscopy.
| Technique | Expected Characteristics |
| ¹H NMR | Complex multiplets for the cyclopropyl protons (δ 1.0-3.0 ppm), split by both H-H and H-F coupling. Aromatic protons appear in the δ 7.0-7.5 ppm region. The N-H protons of the primary amine appear as a broad signal, which disappears upon D₂O exchange.[11] |
| ¹³C NMR | Cyclopropyl carbons appear at high field. The carbon bonded to fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF ≈ 250-300 Hz). Aromatic carbons appear in the δ 120-140 ppm range. |
| ¹⁹F NMR | A single resonance whose chemical shift and coupling constants provide information about the stereochemistry. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) corresponding to the molecular weight (151.18). |
| IR Spec. | A characteristic pair of N-H stretching bands for the primary amine will be observed in the 3300-3500 cm⁻¹ region.[11] |
Pharmacological Significance and Applications
The introduction of fluorine into the tranylcypromine scaffold fundamentally alters its pharmacological profile, opening up new avenues for therapeutic applications.
Monoamine Oxidase (MAO) Inhibition
The most well-documented activity of this compound class is the inhibition of monoamine oxidases, enzymes critical for the metabolism of neurotransmitters.
-
Shift in Selectivity: While tranylcypromine is a selective MAO-B inhibitor, fluorination at the 2-position of the cyclopropane ring reverses this selectivity. Both (E)- and (Z)-diastereomers of 2-fluoro-1-phenylcyclopropylamines are potent and selective irreversible inhibitors of MAO-A.[12][13]
-
Mechanism of Action: Like tranylcypromine, these compounds are mechanism-based inactivators. The enzyme oxidizes the amine, leading to the opening of the cyclopropane ring and the formation of a reactive species that covalently binds to the FAD cofactor, irreversibly inactivating the enzyme.
-
Structure-Activity Relationships (SAR):
-
trans-isomers are generally more potent MAO-A inhibitors than cis-isomers.[7]
-
Electron-withdrawing substituents on the para-position of the phenyl ring tend to increase the potency of MAO-A inhibition for the trans-series.[7]
-
In contrast, phenyl ring substitution has little effect on MAO-B inhibition in the trans-series.[7]
-
Caption: Proposed mechanism of irreversible MAO-A inhibition.
Sigma (σ) Receptor Ligands
More recently, stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been identified as a novel class of sigma (σ) receptor ligands.[8] These receptors are implicated in various CNS disorders and cancer.
-
Subtype Selectivity: The stereochemistry and substitution pattern dictate the selectivity for σ₁ versus σ₂ subtypes.
-
High Potency: For example, trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine was found to be the most potent σ₁ receptor ligand in one study, with a Ki value of 4.8 nM.[8] In contrast, a cis-isomer with a trifluoromethylphenyl group was the most potent σ₂ ligand.[8]
Other Potential Applications
The fluorinated cyclopropylamine scaffold is a privileged structure with potential applications beyond MAO and sigma receptors.
-
LSD1 Inhibition: The parent compound, tranylcypromine, is a known inactivator of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[14] Derivatives of cyclopropylamine are actively being explored as more selective LSD1 inhibitors for cancer therapy.[15]
-
5-HT₂C Receptor Agonists: The strategic incorporation of fluorine into cyclopropane rings is being used to design potent and selective serotonin 5-HT₂C receptor agonists.[9] Fluorination can block sites of metabolism and increase brain penetration, which are crucial properties for CNS drugs.[9]
Safety, Handling, and Storage
As with any laboratory chemical, 2-fluoro-2-phenylcyclopropan-1-amine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion and Future Directions
2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9) represents more than just a single chemical entity; it is a gateway to a rich chemical space with significant therapeutic potential. The strategic placement of a single fluorine atom dramatically reshapes the pharmacological profile of the parent cyclopropylamine scaffold, shifting its primary target from MAO-B to MAO-A and enabling potent interactions with other targets like sigma receptors.
The future of this scaffold lies in the detailed exploration of its stereoisomers and the systematic variation of substituents on the phenyl ring. This will undoubtedly lead to the discovery of more potent and highly selective ligands for a range of biological targets, from CNS receptors to epigenetic modulators. As synthetic methods for creating fluorinated building blocks become more sophisticated, the accessibility and utility of compounds like 2-fluoro-2-phenylcyclopropan-1-amine will only continue to grow, solidifying the role of fluorinated cyclopropanes as a cornerstone of modern drug discovery.
References
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Osikowska, B. et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2445-2452. Available at: [Link]
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Inaba, K. et al. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 16(15), 7359-7367. Available at: [Link]
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Li, Y. et al. (2019). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Available at: [Link]
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Schepmann, D. et al. (2020). Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. Bioorganic & Medicinal Chemistry, 28(22), 115726. Available at: [Link]
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Wang, C. et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(17), 9345-9362. Available at: [Link]
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Yoshida, S. et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. Available at: [Link]
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Al-Trawneh, S. A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5433. Available at: [Link]
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Mondal, T. et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Advances, 13(40), 28249-28260. Available at: [Link]
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O'Hagan, D. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 214, 3-13. Available at: [Link]
- Kaiser, C. et al. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents, US4016204A.
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Schmidt, D. M. et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. Available at: [Link]
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LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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